molecular formula C10H12O3S B13784021 Benzenesulfonic acid, 4-ethenyl-3-ethyl-

Benzenesulfonic acid, 4-ethenyl-3-ethyl-

Cat. No.: B13784021
M. Wt: 212.27 g/mol
InChI Key: LBNFMXBNUFSBQC-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) is an organosulfur compound with the molecular formula C10H12O3S. It is a derivative of benzenesulfonic acid, characterized by the presence of an ethenyl group at the 4-position and an ethyl group at the 3-position on the benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) typically involves the sulfonation of a suitable precursor, such as 4-ethenyl-3-ethylbenzene, using concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted benzenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the ethenyl and ethyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound without the ethenyl and ethyl substituents.

    4-ethenylbenzenesulfonic acid: Similar structure but lacks the ethyl group.

    3-ethylbenzenesulfonic acid: Similar structure but lacks the ethenyl group.

Uniqueness

Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) is unique due to the presence of both ethenyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These substituents enhance its utility in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

4-ethenyl-3-ethylbenzenesulfonic acid

InChI

InChI=1S/C10H12O3S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h3,5-7H,1,4H2,2H3,(H,11,12,13)

InChI Key

LBNFMXBNUFSBQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)O)C=C

Origin of Product

United States

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